Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate
CAS No.:
Cat. No.: VC15836157
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15NO4 |
|---|---|
| Molecular Weight | 309.3 g/mol |
| IUPAC Name | methyl 2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H15NO4/c1-21-14-10-8-13(9-11-14)17-19-15(18(20)22-2)16(23-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
| Standard InChI Key | RNTONXWNWHRZHD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features a 1,3-oxazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a phenyl ring. A methyl ester group is attached to the 4-position of the oxazole ring. This arrangement confers unique electronic and steric properties, making the compound amenable to diverse chemical transformations .
Table 1: Key Physicochemical Properties
The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing reactivity in electrophilic substitution reactions. The ester group at C4 participates in hydrolysis and transesterification, enabling derivatization .
Synthesis Methods
Conventional Multi-Step Synthesis
The synthesis typically involves cyclocondensation reactions. For example, a ruthenium-catalyzed C–O/C–S cyclization strategy has been employed to construct the oxazole ring. Key steps include:
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Cyclization: Reaction of thiobenzamide derivatives with propargyl alcohols under Ru(II) catalysis .
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Esterification: Introduction of the methyl ester group via reaction with methyl chloroformate .
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Purification: Column chromatography using ethyl acetate/hexane mixtures (e.g., 7:3 ratio) yields the product in 64–78% purity .
Table 2: Representative Synthetic Protocols
| Method | Yield | Conditions | Source |
|---|---|---|---|
| Ru(II)-catalyzed cyclization | 70% | DMSO, 110°C, 6 h | |
| Column chromatography (EtOAc:hexane) | 78% | 7:3 solvent ratio | |
| Esterification of carboxylate | 49% | CH₂Cl₂, room temperature |
Optimization Challenges
Yields vary significantly based on substituents. Electron-withdrawing groups on the phenyl ring reduce cyclization efficiency, while methoxy groups improve solubility and reaction kinetics .
Chemical Reactivity and Functionalization
Ester Group Modifications
The methyl ester undergoes hydrolysis to carboxylic acids under basic conditions, enabling further coupling reactions. For instance, saponification with NaOH yields the corresponding acid, which serves as a precursor for amide derivatives .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki–Miyaura couplings have been employed to functionalize the phenyl rings. For example, reaction with arylboronic acids introduces diverse substituents at the 5-position, enhancing biological activity .
Reaction Scheme 1: Suzuki Coupling
Electrophilic Substitution
The electron-rich oxazole ring undergoes nitration and halogenation at the 4-position, though steric hindrance from the ester group limits regioselectivity.
Applications in Scientific Research
Organic Synthesis Intermediate
The compound serves as a scaffold for synthesizing trisubstituted oxazoles, which are pivotal in natural product synthesis. For example, derivatives have been used to prepare analogs of the anticancer agent texaline .
Catalytic Studies
Ru(II)-catalyzed reactions leveraging this compound have elucidated mechanisms of C–O bond formation, contributing to greener synthetic methodologies .
Table 3: Catalytic Applications
| Application | Outcome | Source |
|---|---|---|
| C–O cyclization | Efficient oxazole ring construction | |
| Decarboxylative coupling | Synthesis of biaryl oxazoles |
Material Science
Oxazole derivatives exhibit luminescent properties, with potential applications in organic light-emitting diodes (OLEDs). Substituent tuning alters emission wavelengths, enabling device optimization.
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